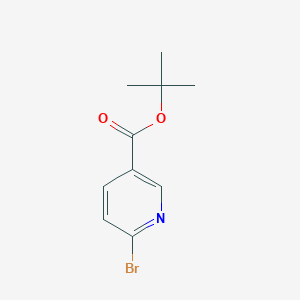

tert-Butyl 6-bromonicotinate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl 6-bromonicotinate can be synthesized through the esterification of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

6−BrC5H4N(CO2H)+(CH3)3COH→6−BrC5H4N(CO2C(CH3)3)+H2O

The reaction mixture is typically refluxed for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 6-bromonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield 6-bromonicotinic acid.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions to introduce new substituents at the bromine position.

Acidic Conditions: Employed for the hydrolysis of the ester group.

Major Products Formed:

Substituted Nicotinic Acid Derivatives: Formed through cross-coupling reactions.

6-Bromonicotinic Acid: Obtained by hydrolysis of the ester group.

Applications De Recherche Scientifique

tert-Butyl 6-bromonicotinate is used in various scientific research applications, including:

Organic Synthesis: Serves as an intermediate for the synthesis of more complex organic molecules.

Medicinal Chemistry: The pyridine ring and bromine atom are common functional groups in bioactive molecules, making this compound useful in drug discovery.

Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of tert-Butyl 6-bromonicotinate is primarily related to its ability to undergo substitution reactions at the bromine position and hydrolysis of the ester group. The molecular targets and pathways involved depend on the specific functional groups introduced during these reactions.

Comparaison Avec Des Composés Similaires

tert-Butyl 5-bromonicotinate: Similar structure but with the bromine atom at the 5th position.

tert-Butyl 6-chloronicotinate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: tert-Butyl 6-bromonicotinate is unique due to the specific positioning of the bromine atom and the tert-butyl ester group, which allows for selective reactions and functionalization at the 6th position of the pyridine ring .

Activité Biologique

tert-Butyl 6-bromonicotinate (C₁₀H₁₂BrNO₂) is an organic compound known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological interactions, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid. This reaction forms an ester linkage between the carboxylic acid group of 6-bromonicotinic acid and the tert-butyl group. The general reaction can be summarized as follows:

Enzyme Inhibition

Preliminary studies highlight that this compound exhibits inhibitory effects on specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence pharmacokinetics and drug-drug interactions. The inhibition of these enzymes could potentially lead to altered metabolism of co-administered drugs, which is significant for therapeutic efficacy and safety.

Interaction Studies

Research indicates that this compound interacts with various biological targets, affecting their activity. Its binding affinity with cytochrome P450 enzymes has been a focal point in understanding its pharmacological implications. Such interactions are critical for elucidating how this compound might modulate metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| Tert-Butyl 5-bromonicotinate | 0.92 | Bromine at the 5-position; similar reactivity |

| Tert-Butyl 5-bromo-2-methylnicotinate | 0.86 | Contains a methyl group; potential variations |

| Tert-Butyl 5-bromo-6-fluoronicotinate | 0.83 | Fluorine substitution may alter reactivity |

| Tert-Butyl 4-bromonicotinate | 0.80 | Different position of bromine affects properties |

These compounds exhibit unique characteristics due to variations in their substituents and positions of functional groups, influencing their chemical reactivity and biological activity.

Case Studies

- Cytochrome P450 Inhibition : A study investigating the inhibition profiles of various brominated nicotinates found that this compound significantly inhibited CYP1A2 and CYP2C19 activities, suggesting its potential use in drug metabolism studies .

- Pharmacological Implications : Further research demonstrated that the interaction of this compound with cytochrome P450 enzymes could lead to altered drug metabolism profiles for commonly prescribed medications, emphasizing its relevance in clinical pharmacology .

Safety and Toxicology

While this compound shows promising biological activity, it is essential to note that it can cause skin and eye irritation upon contact. Proper handling precautions should be taken when working with this compound in laboratory settings.

Propriétés

IUPAC Name |

tert-butyl 6-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRMFSKLFAYIDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650016 | |

| Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-58-2 | |

| Record name | 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 6-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-Butyl) 6-bromonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.